molecular formula C12H21NO3 B2373415 Tert-butyl N-(3-hydroxyspiro[3.3]heptan-2-yl)carbamate CAS No. 2445785-31-7

Tert-butyl N-(3-hydroxyspiro[3.3]heptan-2-yl)carbamate

Cat. No.: B2373415
CAS No.: 2445785-31-7
M. Wt: 227.304
InChI Key: ARLDCHVHNKSLRC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-butyl N-(3-hydroxyspiro[3.3]heptan-2-yl)carbamate is a chemical compound that has garnered attention in the scientific community due to its unique structure and potential applications. This compound is characterized by a spirocyclic framework, which is a bicyclic structure where two rings are connected through a single atom. The presence of a tert-butyl group and a carbamate functional group further adds to its chemical diversity and reactivity .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl N-(3-hydroxyspiro[3.3]heptan-2-yl)carbamate typically involves the reaction of a spirocyclic ketone with tert-butyl isocyanate in the presence of a base. The reaction conditions often include:

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl N-(3-hydroxyspiro[3.3]heptan-2-yl)carbamate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Tert-butyl N-(3-hydroxyspiro[3.3]heptan-2-yl)carbamate has several applications in scientific research:

Mechanism of Action

The mechanism of action of tert-butyl N-(3-hydroxyspiro[3.3]heptan-2-yl)carbamate involves its interaction with specific molecular targets. The carbamate group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The spirocyclic structure may also contribute to its binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tert-butyl N-(3-hydroxyspiro[3.3]heptan-2-yl)carbamate stands out due to its specific spirocyclic framework and the presence of both a hydroxyl and a carbamate group. This combination of functional groups provides a unique reactivity profile, making it a valuable compound for various synthetic and research applications .

Properties

IUPAC Name

tert-butyl N-(3-hydroxyspiro[3.3]heptan-2-yl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21NO3/c1-11(2,3)16-10(15)13-8-7-12(9(8)14)5-4-6-12/h8-9,14H,4-7H2,1-3H3,(H,13,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARLDCHVHNKSLRC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CC2(C1O)CCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.